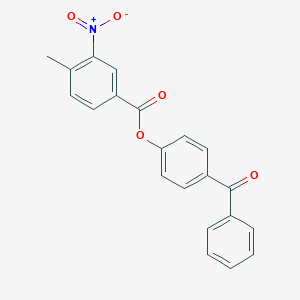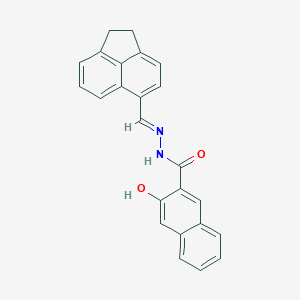![molecular formula C21H15N3O6 B390375 N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitro group, and a phthalimide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Coupling Reaction: The final step involves coupling the phthalimide derivative with a furan-2-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its benzene and thiophene analogs. This makes it particularly interesting for applications in organic electronics and as a potential pharmaceutical agent.
属性
分子式 |
C21H15N3O6 |
|---|---|
分子量 |
405.4g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O6/c1-13-4-6-14(7-5-13)22(21(27)18-3-2-10-30-18)12-23-19(25)16-9-8-15(24(28)29)11-17(16)20(23)26/h2-11H,12H2,1H3 |
InChI 键 |
KHQJCBALGKKZBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
规范 SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B390292.png)
![[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate](/img/structure/B390294.png)
![4-{1-[4-({3-Nitro-4-methylbenzoyl}oxy)phenyl]-1-methylethyl}phenyl 3-nitro-4-methylbenzoate](/img/structure/B390295.png)
![3-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390296.png)
![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B390297.png)

![2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390301.png)
![2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B390302.png)


![Methyl 4-[2-({4-nitrophenyl}acetyl)carbohydrazonoyl]benzoate](/img/structure/B390311.png)
![2-[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B390314.png)
![8-[(3-Methylphenyl)methylsulfanyl]quinoline](/img/structure/B390315.png)
![2-[(4-methylphenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B390316.png)
